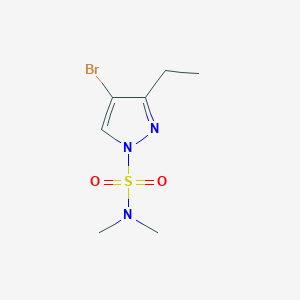
4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the third position, and a sulfonamide group attached to the nitrogen atom at the first position. The N,N-dimethyl substitution on the sulfonamide group further distinguishes this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of ethyl hydrazine with 1,3-diketone under acidic or basic conditions can yield the desired pyrazole ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid, followed by treatment with dimethylamine to yield the N,N-dimethyl sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and automated systems for the sulfonamide formation to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Mild oxidizing agents like hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: Complex pyrazole derivatives with various functional groups.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Biological Probes: Used in the design of biological probes for studying enzyme activities and protein interactions.
Industry:
Agriculture: Potential use in the synthesis of agrochemicals, such as herbicides and fungicides.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby modulating their function.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-methyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- 4-Chloro-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- 4-Bromo-3-ethyl-1H-pyrazole-1-sulfonamide
Uniqueness: 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the specific combination of substituents, which can influence its reactivity and biological activity. The presence of both the bromine atom and the N,N-dimethyl sulfonamide group provides distinct electronic and steric properties, making it a valuable compound for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
Propriétés
Numéro CAS |
917899-20-8 |
|---|---|
Formule moléculaire |
C7H12BrN3O2S |
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
4-bromo-3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-4-7-6(8)5-11(9-7)14(12,13)10(2)3/h5H,4H2,1-3H3 |
Clé InChI |
VWMFOOMEDFKJGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C=C1Br)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
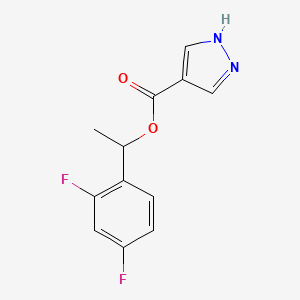
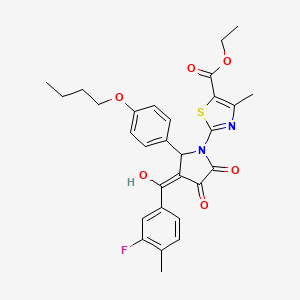
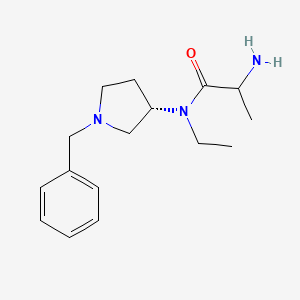
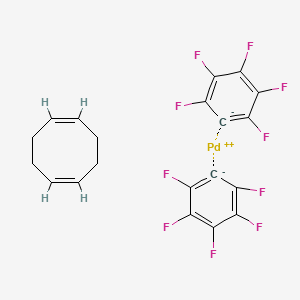
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
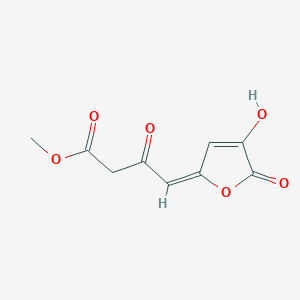
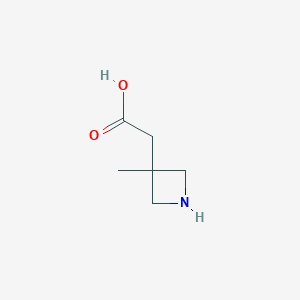
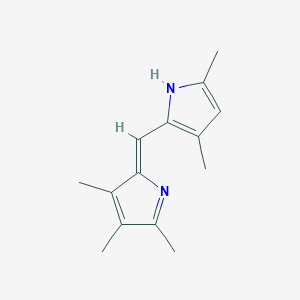
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)

